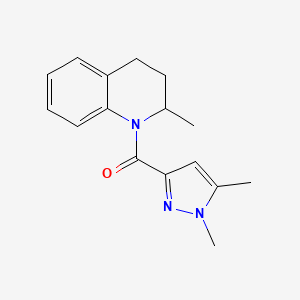
N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide, also known as Etizolam, is a thienodiazepine drug that is used for its anxiolytic, sedative, and hypnotic properties. It is a benzodiazepine analog that was first introduced in Japan in 1983 and has since been used in several countries for the treatment of anxiety and sleep disorders.
Mécanisme D'action
N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This results in a decrease in anxiety, sedation, and hypnotic effects.
Biochemical and Physiological Effects
N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide has several biochemical and physiological effects, including muscle relaxation, anticonvulsant activity, and amnesic effects. It also has a short half-life and is rapidly metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the GABA receptor. However, its short half-life and rapid metabolism can make it difficult to use in certain experiments. Additionally, its potential for abuse and dependence can make it challenging to use in research.
Orientations Futures
There are several future directions for the study of N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide, including its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to understand the long-term effects of N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide on the brain and body, as well as its potential for abuse and dependence. Finally, the development of novel analogs of N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion
N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide is a benzodiazepine analog that has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It acts on the central nervous system by enhancing the activity of GABA, resulting in a decrease in anxiety, sedation, and hypnotic effects. N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the GABA receptor. However, its short half-life and potential for abuse and dependence can make it challenging to use in research. Further research is needed to understand the long-term effects of N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide and to develop novel analogs with improved efficacy and safety profiles.
Méthodes De Synthèse
N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide can be synthesized using various methods, including the reaction of 2-ethylamino-2-oxoethane-1-sulfonic acid with hydrazine to form 2-ethylamino-2-oxoethane hydrazide, which is then reacted with 4-chlorobutyryl chloride to form 4-(2-ethylamino-2-oxoethyl)-1-chlorobutan-2-one. This compound is then reacted with 2-methyl-2-oxazoline to form N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide.
Applications De Recherche Scientifique
N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It has been used in several clinical trials for the treatment of anxiety and sleep disorders. N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, post-traumatic stress disorder, and depression.
Propriétés
IUPAC Name |
N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-2-14-13(17)16-7-3-6-15(8-9-16)12-4-10-18-11-5-12/h12H,2-11H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZGXJHJDUOENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCN(CC1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(oxan-4-yl)-1,4-diazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)


![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)

![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)




![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)
![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)